molecular formula C13H15NO6S B11959986 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid

Cat. No.: B11959986
M. Wt: 313.33 g/mol
InChI Key: IJLRCNPDSMJGPV-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a piperidine ring substituted with a phenylsulfonyl group and two carboxylic acid groups. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

    Phenylsulfonylacetophenone: Another sulfone derivative with similar reactivity.

    1-(Phenylsulfonyl)indole: Shares the phenylsulfonyl group but has a different core structure.

    Phenylsulfonylmethane: A simpler sulfone compound with fewer functional groups.

Uniqueness: 1-(Phenylsulfonyl)-4,4-piperidinedicarboxylic acid is unique due to the combination of its piperidine ring, phenylsulfonyl group, and two carboxylic acid groups. This combination imparts distinct chemical properties, making it a versatile intermediate in various synthetic applications.

Properties

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

1-(benzenesulfonyl)piperidine-4,4-dicarboxylic acid

InChI

InChI=1S/C13H15NO6S/c15-11(16)13(12(17)18)6-8-14(9-7-13)21(19,20)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,17,18)

InChI Key

IJLRCNPDSMJGPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)C(=O)O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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